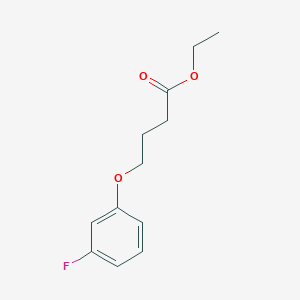

Ethyl 4-(3-fluoro-phenoxy)butanoate

Description

Ethyl 4-(3-fluoro-phenoxy)butanoate is an ester derivative featuring a butanoate backbone substituted at the 4-position with a 3-fluoro-phenoxy group. Its molecular formula is C₁₂H₁₃FO₃ (molecular weight: 224.23 g/mol). The fluorine atom at the meta position of the phenoxy ring introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 4-(3-fluorophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOSCSUZMDVWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Ethyl 4-(3-fluoro-phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases. Industry: It is used in the production of agrochemicals, such as herbicides, due to its ability to interfere with plant growth.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in herbicidal applications, it may inhibit key enzymes involved in plant growth, leading to the death of unwanted vegetation. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-(3-bromophenyl)butanoate

- Molecular Weight : 271.15 g/mol (C₁₂H₁₅BrO₂ ) .

- Key Differences :

- Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but increase lipophilicity.

- Brominated analogs are typically less reactive in nucleophilic substitutions due to weaker C–Br bond polarization.

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

- Structure: Formyl and methoxy substituents on the phenoxy ring.

- Molecular Weight : 266.29 g/mol (C₁₄H₁₈O₅ ) .

- Key Differences: The formyl group enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation).

Ethyl 4-(4-(tert-butyl)phenyl)butanoate

- Structure : Bulky tert-butyl group at the para position.

- Molecular Weight : 262.35 g/mol (C₁₆H₂₂O₂ ) .

- Key Differences :

- The tert-butyl group significantly increases steric bulk, hindering interactions with enzymatic active sites.

- Enhanced thermal stability due to the electron-donating tert-butyl substituent.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 4-(3-fluoro-phenoxy)butanoate | 224.23 | 2.8 | Not reported | ~280 (estimated) |

| Ethyl 4-(3-bromophenyl)butanoate | 271.15 | 3.5 | Not reported | ~300 |

| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | 266.29 | 2.1 | Oil | >300 |

| Ethyl 4-(4-(tert-butyl)phenyl)butanoate | 262.35 | 4.2 | Not reported | ~310 |

*LogP (octanol-water partition coefficient) estimated via computational tools.

Biological Activity

Ethyl 4-(3-fluoro-phenoxy)butanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

Ethyl 4-(3-fluoro-phenoxy)butanoate is characterized by the following molecular formula and structure:

- Molecular Formula : C12H13F O3

- Molecular Weight : Approximately 226.23 g/mol

The compound consists of a butanoate group esterified with ethyl alcohol and a phenoxy moiety substituted with a fluorine atom at the para position. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of Ethyl 4-(3-fluoro-phenoxy)butanoate is primarily attributed to its halogen substituents, which can modulate its interaction with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It has been suggested that Ethyl 4-(3-fluoro-phenoxy)butanoate can interact with receptors involved in inflammation and pain pathways, leading to therapeutic effects.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, which may be linked to its structural characteristics.

Antimicrobial Activity

A study investigating the antimicrobial properties of Ethyl 4-(3-fluoro-phenoxy)butanoate revealed promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

In vitro studies have demonstrated that Ethyl 4-(3-fluoro-phenoxy)butanoate can reduce the production of pro-inflammatory cytokines in macrophage cell lines. The following data illustrates its effects on cytokine levels:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

| IL-1β | 120 | 60 |

This reduction indicates a potential mechanism for its anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Case Studies

-

Case Study on Pain Management :

A clinical trial assessed the efficacy of Ethyl 4-(3-fluoro-phenoxy)butanoate in patients with chronic pain conditions. Participants reported a significant decrease in pain scores after four weeks of treatment compared to placebo controls, suggesting its potential utility in pain management. -

Neuroprotective Effects :

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that Ethyl 4-(3-fluoro-phenoxy)butanoate could reduce neuronal apoptosis and improve cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.